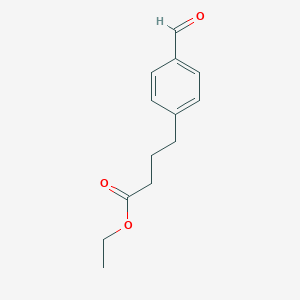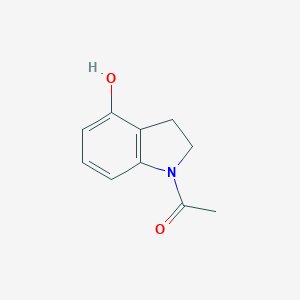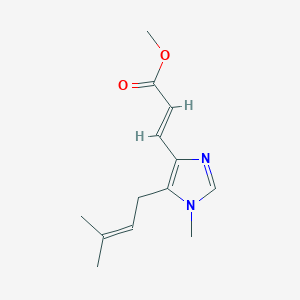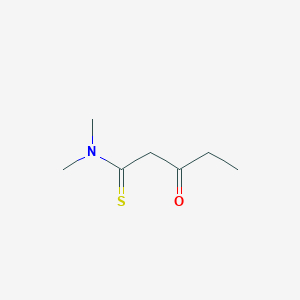
N,N-dimethyl-3-oxopentanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-oxopentanethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative of 3-oxopentanenitrile and is commonly known as DMOT.
Mécanisme D'action
The exact mechanism of action of DMOT is not well understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. DMOT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DMOT has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DMOT has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation. DMOT has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, DMOT has been found to have anti-microbial properties against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMOT is its high purity, which makes it suitable for use in various lab experiments. DMOT is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of DMOT is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DMOT. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that DMOT can inhibit the activity of COX-2, which is a target for many anti-inflammatory drugs. Another area of interest is its potential as an anti-cancer agent. DMOT has been found to induce apoptosis in cancer cells and inhibit their growth, making it a promising candidate for further research in this field. Additionally, DMOT can be used as a building block for the synthesis of various bioactive compounds, which opens up new avenues for research in medicinal chemistry.
Méthodes De Synthèse
DMOT can be synthesized by reacting 3-oxopentanenitrile with dimethylamine and hydrogen sulfide gas. The reaction takes place in the presence of a catalyst such as sodium methoxide. The resulting product is purified using column chromatography, which yields DMOT in high purity.
Applications De Recherche Scientifique
DMOT has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. DMOT has also been used as a building block for the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
178218-29-6 |
|---|---|
Formule moléculaire |
C7H13NOS |
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
N,N-dimethyl-3-oxopentanethioamide |
InChI |
InChI=1S/C7H13NOS/c1-4-6(9)5-7(10)8(2)3/h4-5H2,1-3H3 |
Clé InChI |
ZNSZVKWBUDKOBP-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=S)N(C)C |
SMILES canonique |
CCC(=O)CC(=S)N(C)C |
Synonymes |
Pentanethioamide, N,N-dimethyl-3-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



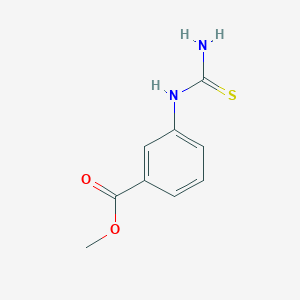
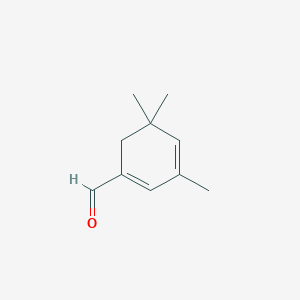
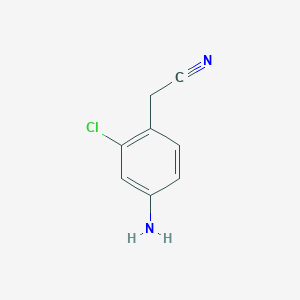
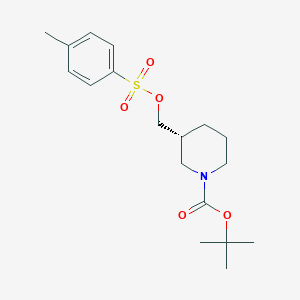
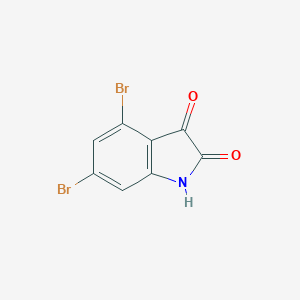
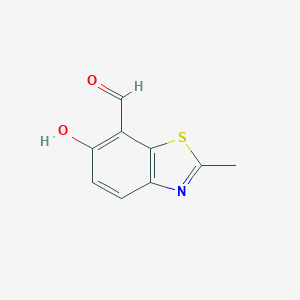
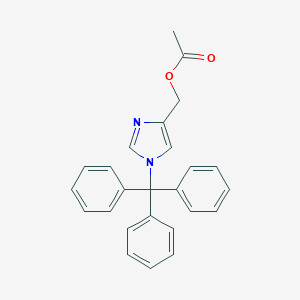
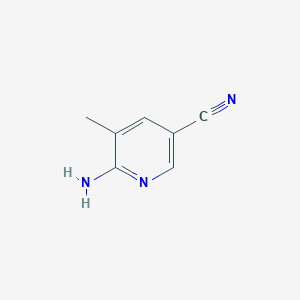
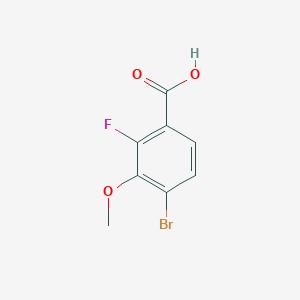
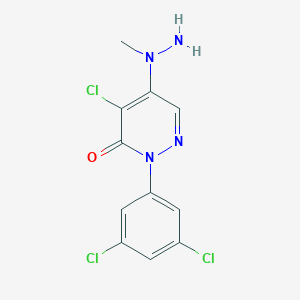
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
